molecular formula C19H13N B14198849 3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine CAS No. 918540-93-9

3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine

Cat. No.: B14198849
CAS No.: 918540-93-9
M. Wt: 255.3 g/mol
InChI Key: WKGUZAFVUQFMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine is an organic compound that features a pyridine ring substituted with an ethynyl group and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the ethynyl group and the biphenyl moiety. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the biphenyl moiety can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-[([1,1’-Biphenyl]-3-yl)ethynyl]pyridine is unique due to the presence of both the biphenyl moiety and the pyridine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

918540-93-9

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

IUPAC Name

3-[2-(3-phenylphenyl)ethynyl]pyridine

InChI

InChI=1S/C19H13N/c1-2-8-18(9-3-1)19-10-4-6-16(14-19)11-12-17-7-5-13-20-15-17/h1-10,13-15H

InChI Key

WKGUZAFVUQFMKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C#CC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.